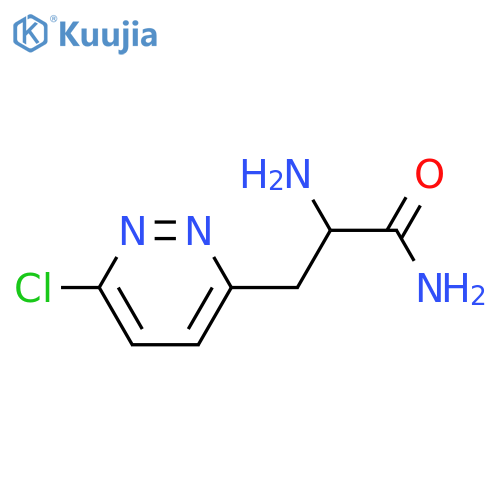Cas no 2148678-52-6 (2-amino-3-(6-chloropyridazin-3-yl)propanamide)

2148678-52-6 structure
商品名:2-amino-3-(6-chloropyridazin-3-yl)propanamide
2-amino-3-(6-chloropyridazin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(6-chloropyridazin-3-yl)propanamide
- 2148678-52-6
- EN300-1300914
-
- インチ: 1S/C7H9ClN4O/c8-6-2-1-4(11-12-6)3-5(9)7(10)13/h1-2,5H,3,9H2,(H2,10,13)
- InChIKey: MWOVKDUWBGHYTD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CC(C(N)=O)N)N=N1
計算された属性
- せいみつぶんしりょう: 200.0464886g/mol
- どういたいしつりょう: 200.0464886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 94.9Ų
2-amino-3-(6-chloropyridazin-3-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300914-250mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-500mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 500mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-5000mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 5000mg |
$3065.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-10000mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 10000mg |
$4545.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-1.0g |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300914-50mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 50mg |
$888.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-1000mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 1000mg |
$1057.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-100mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 100mg |
$930.0 | 2023-09-30 | ||
| Enamine | EN300-1300914-2500mg |
2-amino-3-(6-chloropyridazin-3-yl)propanamide |
2148678-52-6 | 2500mg |
$2071.0 | 2023-09-30 |
2-amino-3-(6-chloropyridazin-3-yl)propanamide 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
2148678-52-6 (2-amino-3-(6-chloropyridazin-3-yl)propanamide) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
